N-[5-(Furan-2-ylmethylene-hydrazinocarbonylmethyl)-[1,3,4]thiadiazol-2-yl]-benzamide
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Overview
Description
N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a furan ring, a thiadiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with thiadiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the hydrazinecarbonyl group may produce amines .
Scientific Research Applications
N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including its ability to inhibit specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties and ability to inhibit epidermal growth factor receptor (EGFR).
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Exhibits antimicrobial activity against various bacterial strains.
Uniqueness
N-[5-({N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combination of a furan ring, a thiadiazole ring, and a benzamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N5O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[5-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H13N5O3S/c22-13(19-17-10-12-7-4-8-24-12)9-14-20-21-16(25-14)18-15(23)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,22)(H,18,21,23)/b17-10+ |
InChI Key |
TVBMOENGKVHBAI-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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